molecular formula C8H15ClO2 B1332112 Tert-butyl 4-chlorobutanoate CAS No. 3153-32-0

Tert-butyl 4-chlorobutanoate

Cat. No. B1332112
CAS RN: 3153-32-0
M. Wt: 178.65 g/mol
InChI Key: CRSVVUBCNZULGK-UHFFFAOYSA-N
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Patent
US06562854B2

Procedure details

A mixture comprising 4-chlorobutyryl chloride (12.6 g, 89.2 mmol), tert-butanol (25 mL), pyridine (6.9 g, 86.5 mmol) and 4-dimethylaminopyridine (1.0 g, 8.2 mmol) was heated at 50° C. under an atmosphere of dry nitrogen for 12 hours to give a white suspension. The suspension was partitioned between ethyl ether (250 mL) and water and the organic layer was separated and washed repeatedly with water then 0.1M aqueous hydrochloric acid, saturated aqueous sodium carbonate and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to a colorless oil. The oil was distilled at 0.5 mmHg (51° C.) to provide tert-butyl 4-chlorobutyrate as a colorless liquid (11.27 g, 73% yield); 1H NMR (300 MHz, CDCl3): 3.60 (tr, 2H), 2.40 (tr, 2H), 2.10 (m, 2H), 1.45 (s, 9H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].N1C=CC=CC=1.[C:14]([OH:18])([CH3:17])([CH3:16])[CH3:15]>CN(C)C1C=CN=CC=1>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([O:18][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:6]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
6.9 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white suspension
CUSTOM
Type
CUSTOM
Details
The suspension was partitioned between ethyl ether (250 mL) and water
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed repeatedly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
0.1M aqueous hydrochloric acid, saturated aqueous sodium carbonate and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a colorless oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled at 0.5 mmHg (51° C.)

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.27 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.